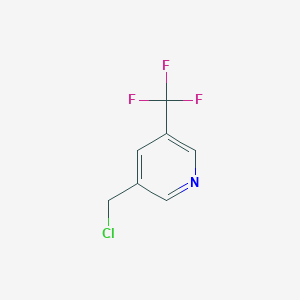

3-(Chloromethyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFXQMYVQISKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257851 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-94-6 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Chloromethyl)-5-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 3-(Chloromethyl)-5-(trifluoromethyl)pyridine

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. As a bifunctional building block, it possesses two key reactive sites: the pyridine ring, which is electronically modified by a potent electron-withdrawing trifluoromethyl group, and a highly reactive chloromethyl substituent. This unique combination makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of parent compounds, making it a prized feature in drug design.[1][2][3] The chloromethyl group serves as a convenient handle for introducing various functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate for researchers and professionals in drug development and agrochemical synthesis.

Physicochemical Properties

The precise experimental data for this compound is not widely published. However, its properties can be reliably estimated based on its constituent parts and data from closely related analogues such as 3-Chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1).[4]

| Property | Value / Description | Source / Basis |

| CAS Number | 131748-03-3 | Inferred from supplier catalogs |

| Molecular Formula | C₇H₅ClF₃N | Calculated |

| Molecular Weight | 195.57 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar structures |

| Boiling Point | Estimated >150 °C | Analogy to 3-Chloro-5-(trifluoromethyl)pyridine (133-138 °C) |

| Melting Point | Estimated <30 °C | Analogy to 3-Chloro-5-(trifluoromethyl)pyridine (23-27 °C) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water. | General organic compound properties |

| SMILES | C1=C(C=NC(=C1)CCl)C(F)(F)F | Structure |

| InChI | InChI=1S/C7H5ClF3N/c8-4-6-2-5(1-12-3-6)7(9,10)11/h1-3H,4H2 | Structure |

Synthesis and Manufacturing

The most direct and industrially scalable approach to synthesizing this compound is through the selective chlorination of the methyl group of its precursor, 3-methyl-5-(trifluoromethyl)pyridine. This transformation is typically achieved via a free-radical substitution mechanism.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Free-Radical Chlorination

This protocol describes the synthesis using N-Chlorosuccinimide (NCS) as the chlorinating agent and Azobisisobutyronitrile (AIBN) as the radical initiator. This method is often preferred in laboratory settings for its selectivity and milder conditions compared to using chlorine gas.

Materials:

-

3-Methyl-5-(trifluoromethyl)pyridine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in carbon tetrachloride.

-

Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Causality: NCS is the source of chlorine radicals. AIBN initiates the radical chain reaction upon heating by decomposing into nitrogen gas and cyanoisopropyl radicals. CCl₄ is an inert solvent that facilitates the reaction.

-

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.

-

Causality: The aqueous washes remove water-soluble byproducts and unreacted reagents.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful chlorination will be evident in the ¹H NMR spectrum by the disappearance of the methyl singlet (~2.5 ppm) and the appearance of a new singlet for the chloromethyl group (~4.6 ppm).

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by the chloromethyl group, which is an excellent electrophile. It readily undergoes nucleophilic substitution reactions, primarily via an Sₙ2 mechanism, with a wide range of nucleophiles. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom can slightly influence the reactivity of the benzylic-like position, making it highly susceptible to nucleophilic attack.

Typical Nucleophilic Substitution (Sₙ2) Reaction Mechanism

Caption: Generalized Sₙ2 mechanism on the chloromethyl group.

Protocol: Synthesis of a Pyridine Acetonitrile Derivative

This protocol demonstrates a typical Sₙ2 reaction to form a new carbon-carbon bond, a crucial step in elongating a carbon chain for further functionalization.

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Reagent Addition: Add sodium cyanide (1.2 eq) to the solution.

-

Causality: Cyanide is a potent nucleophile. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the cyanide anion highly reactive for Sₙ2 displacement of the chloride.

-

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary. Monitor by TLC.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield 2-(5-(Trifluoromethyl)pyridin-3-yl)acetonitrile.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in its ability to introduce the 5-(trifluoromethyl)pyridin-3-yl)methyl moiety into larger molecules.

-

Agrochemicals: This structural motif is found in several modern pesticides. The trifluoromethylpyridine core is known to contribute to the bioactivity of fungicides and herbicides.[5] For example, it is a key structural component in fungicides like fluopicolide and fluopyram, which are used to control a wide range of plant diseases.[1] Using the chloromethyl derivative allows for the facile connection of this core to other pharmacophores.

-

Pharmaceuticals: In drug discovery, the same moiety is explored for its favorable pharmacokinetic properties.[1][2][3] The pyridine nitrogen can act as a hydrogen bond acceptor, while the trifluoromethyl group enhances metabolic stability. The chloromethyl handle allows for the rapid synthesis of compound libraries by reacting it with various amines, phenols, thiols, and other nucleophiles to explore structure-activity relationships (SAR) for antiviral, antitumour, and other therapeutic agents.[3]

Safety, Handling, and Storage

Hazard Classification: Based on analogous structures like 3-Chloro-5-(trifluoromethyl)pyridine, this compound is expected to be hazardous.[4]

-

GHS Pictograms: Skull and crossbones, Corrosion, Exclamation mark

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Handle as an alkylating agent; such compounds can be corrosive and lachrymatory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its dual reactivity. The combination of a reactive chloromethyl group for facile derivatization and an electron-deficient, metabolically robust trifluoromethylpyridine core makes it a powerful tool for chemists. Its application in the synthesis of advanced agrochemicals and pharmaceuticals underscores its significance in modern chemical research and development. Proper understanding of its synthesis, reactivity, and safe handling is essential for leveraging its full potential in creating novel and effective chemical entities.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–269. [Link]

- Ishihara Sangyo Kaisha, Ltd. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 289-291. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Agrochemical Innovation: The Power of 3-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

A-Technical-Guide-to-3-(Chloromethyl)-5-(trifluoromethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine, a key fluorinated building block in modern medicinal and agrochemical research. We will delve into its core chemical identity, including its definitive CAS number, physicochemical properties, and established synthesis methodologies. The document further explores the compound's strategic applications, detailing its role as a critical intermediate in the development of novel therapeutic agents and crop protection products. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective and safe utilization in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of a reactive chloromethyl group and a strongly electron-withdrawing trifluoromethyl group. This unique combination of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.

The definitive Chemical Abstracts Service (CAS) registration number for this compound is 1060801-94-6 .[1] This identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.

Key physicochemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1060801-94-6 | [1] |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Varies (often a solid or oil) | |

| Purity | Typically ≥98% | [1] |

Synthesis and Mechanistic Considerations

The synthesis of trifluoromethylpyridines (TFMPs) is a subject of significant industrial and academic interest.[2][3] Generally, two primary strategies are employed: direct, high-temperature chlorination/fluorination of picoline (methylpyridine) precursors, or the "building block" approach, which involves cyclo-condensation reactions with a trifluoromethyl-containing fragment.[2][4]

For this compound specifically, a common conceptual pathway involves the functionalization of a pre-formed 3-methyl-5-(trifluoromethyl)pyridine. The chloromethyl group is typically introduced via radical chlorination of the methyl group. This reaction is chosen for its selectivity towards the benzylic-like position on the pyridine ring, which is activated for radical abstraction.

Below is a generalized workflow for a potential synthesis route.

Caption: Generalized synthesis pathway for this compound.

Causality in Synthesis: The initial high-temperature halogen exchange reactions on 3-picoline are robust methods for introducing the trifluoromethyl group.[4] The subsequent radical chlorination of the methyl group is a standard and effective transformation. The choice of chlorinating agent (e.g., N-Chlorosuccinimide or Sulfuryl chloride) and initiator is critical to maximize yield and minimize side reactions, such as polychlorination or ring chlorination.

Applications in Medicinal Chemistry and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery and agrochemical development.[2][3] The trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity of molecules. The chloromethyl group serves as a versatile synthetic handle, allowing for the introduction of various nucleophiles to build more complex molecular architectures.

Key Applications:

-

Fungicides: Trifluoromethylpyridine derivatives are central to the structure of potent fungicides.[2][4] For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for the synthesis of Fluazinam and Fluopicolide.[2][5] The core pyridine structure is often essential for the compound's mode of action.

-

Herbicides and Insecticides: Various TFMP isomers are used to create herbicides like Flazasulfuron and insecticides such as Chlorfluazuron and Flonicamid.[2] The specific substitution pattern on the pyridine ring is fine-tuned to achieve selective activity against target pests while ensuring crop safety.

-

Pharmaceuticals: In drug development, this scaffold is incorporated into molecules targeting a wide range of biological pathways. For example, derivatives have been investigated for their potential as selective RAF inhibitors for cancer therapy.[4] The reactivity of the chloromethyl group allows for straightforward coupling with amines, thiols, or alcohols present in other fragments of a target drug molecule.

The compound 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a closely related derivative, is a known environmental transformation product of the fungicides Fluopicolide and Fluopyram, highlighting the environmental relevance of this chemical class.[6][7]

Experimental Protocol: Nucleophilic Substitution

The chloromethyl group of this compound is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This protocol details a representative procedure for the reaction with a generic amine nucleophile (R₂NH).

Objective: To synthesize a 3-(Aminomethyl)-5-(trifluoromethyl)pyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Amine (R₂NH) (1.2 eq)

-

Anhydrous Acetonitrile (or DMF)

-

Potassium Carbonate (K₂CO₃) or another non-nucleophilic base (2.0 eq)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and condenser under a nitrogen or argon atmosphere. This is crucial to prevent side reactions with atmospheric moisture.

-

Reagent Addition: To the flask, add this compound and anhydrous acetonitrile. Stir until fully dissolved.

-

Base Addition: Add potassium carbonate to the solution. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the equilibrium towards the product.

-

Nucleophile Addition: Add the amine (R₂NH) to the reaction mixture dropwise at room temperature. An exothermic reaction may occur.

-

Reaction Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified. A typical procedure involves redissolving the residue in a water-immiscible solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. Final purification is typically achieved by column chromatography on silica gel.

Self-Validation: The protocol's integrity is maintained by continuous monitoring (TLC/LC-MS) to confirm the consumption of starting material and formation of the desired product. The final product's identity and purity should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

Hazard Profile: While specific data for this compound is limited, related compounds like 3-Chloro-5-(trifluoromethyl)pyridine are classified as hazardous.[8][9][10] They are often labeled as causing skin and serious eye irritation, and may be toxic if swallowed.[9][10] The chloromethyl group suggests it may be a lachrymator and alkylating agent.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[12] Launder contaminated clothing before reuse.[13]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[13]

Handling Procedures:

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[13]

-

Do not eat, drink, or smoke when using this product.[10]

-

Handle in accordance with good industrial hygiene and safety practices.[10][12] Wash hands thoroughly after handling.[13]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[10][14]

-

Store away from incompatible materials such as strong oxidizing agents.[14]

Spill & Disposal:

-

In case of a spill, clean up immediately.[13] Contain and absorb the spill with inert material (e.g., sand, vermiculite).[13]

-

Dispose of waste material in sealed, labeled containers according to local, state, and federal regulations.[11][13]

Conclusion

This compound (CAS No. 1060801-94-6) is a cornerstone intermediate for the synthesis of advanced functional molecules. Its unique electronic and structural properties, conferred by the trifluoromethyl and chloromethyl groups, make it an indispensable tool for chemists in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for leveraging its full synthetic potential while ensuring laboratory safety.

References

-

This compound. Appretech Scientific Limited. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698. PubChem. [Link]

-

The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SAFETY DATA SHEET - 3-Chloro-5-(trifluoromethyl)pyridine. Fisher Scientific. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. PubChem. [Link]

- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

SAFETY DATA SHEET - 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Acros PharmaTech Limited. [Link]

-

5-(Chloromethyl)-2-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2773810. PubChem. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

Sources

- 1. appretech.com [appretech.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]

- 7. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-クロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.no [fishersci.no]

- 11. echemi.com [echemi.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

3-(Chloromethyl)-5-(trifluoromethyl)pyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in the development of modern agrochemicals and pharmaceuticals. Trifluoromethylpyridine (TFMP) derivatives are valued for the unique physicochemical properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of active ingredients.[1][2] This document offers field-proven insights into a reliable synthetic protocol, the rationale behind experimental choices, and a self-validating system of characterization to ensure the identity, purity, and structural integrity of the final compound. It is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Introduction and Significance

This compound (CAS No: 1060801-94-6) is a substituted pyridine derivative of significant interest.[3] The pyridine ring is a fundamental scaffold in numerous biologically active molecules. The incorporation of a trifluoromethyl (-CF₃) group at the 5-position and a reactive chloromethyl (-CH₂Cl) group at the 3-position creates a versatile intermediate. The electron-withdrawing nature of the -CF₃ group influences the reactivity of the pyridine ring, while the chloromethyl group serves as an excellent electrophilic handle for introducing the pyridine moiety into larger, more complex molecules through nucleophilic substitution reactions. Its derivatives are integral to the synthesis of various active ingredients, from insecticides to fungicides.[1][2][4]

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively achieved through the chlorination of its corresponding alcohol precursor, 3-(hydroxymethyl)-5-(trifluoromethyl)pyridine. This approach is favored due to the commercial availability of the starting alcohol and the high efficiency of modern chlorinating agents.

Causality Behind Experimental Choices:

-

Starting Material: 3-(hydroxymethyl)-5-(trifluoromethyl)pyridine is selected as the ideal precursor. The hydroxyl group is readily converted to a good leaving group, facilitating its substitution by a chloride ion.

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its primary advantages are the formation of gaseous byproducts (SO₂ and HCl) and the mild reaction conditions required. The evolution of these gases drives the reaction to completion according to Le Châtelier's principle and simplifies the purification process, as the byproducts are easily removed from the reaction mixture. This avoids the often cumbersome purification steps required with other agents like phosphorus chlorides.

-

Solvent: A non-protic, inert solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is used to dissolve the reactants without participating in the reaction. Dichloromethane is often preferred due to its low boiling point, which facilitates its removal during the workup phase.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent chlorinating agent and accelerates the reaction, especially for less reactive alcohols.

Synthetic Pathway Diagram

The transformation from the alcohol precursor to the final chlorinated product is a direct and efficient process.

Caption: Synthesis of this compound via chlorination.

Detailed Experimental Protocol

This protocol describes a self-validating methodology for the synthesis and purification of the target compound.

Materials and Equipment:

-

3-(hydroxymethyl)-5-(trifluoromethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

N,N-dimethylformamide (DMF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser and drying tube (e.g., with CaCl₂)

-

Addition funnel

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via an addition funnel over 15-20 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final product with high purity.

Characterization and Data Analysis

A rigorous characterization workflow is essential to confirm the structure and purity of the synthesized compound.

Workflow for Synthesis and Characterization

Caption: Overall workflow from synthesis to final product verification.

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the structure. The spectrum should show three distinct signals corresponding to the aromatic protons on the pyridine ring and a singlet for the chloromethyl protons.

-

A singlet for the -CH₂Cl protons, typically in the range of δ 4.5-4.8 ppm.

-

Signals for the three aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns.

-

-

¹⁹F NMR: A singlet is expected for the -CF₃ group, typically observed around δ -62 to -64 ppm (relative to CFCl₃).

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the -CH₂Cl and -CF₃ carbons.

2. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₅ClF₃N), the analysis should reveal:

-

A molecular ion peak (M⁺) at m/z corresponding to the molecular weight (195.57 g/mol ).[3]

-

A characteristic isotopic pattern for a molecule containing one chlorine atom: an (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

3. Infrared (IR) Spectroscopy: The IR spectrum helps identify the functional groups present. Key absorption bands include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-F stretching (trifluoromethyl group): Strong absorptions in the range of ~1100-1350 cm⁻¹

-

C-Cl stretching: ~650-800 cm⁻¹

Summary of Analytical Data

| Property | Expected Value | Reference |

| Molecular Formula | C₇H₅ClF₃N | [3] |

| Molecular Weight | 195.57 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or low-melting solid | General knowledge |

| ¹H NMR | Singlet ~4.6 ppm (2H, -CH₂Cl); Aromatic signals | General chemical principles |

| ¹⁹F NMR | Singlet ~ -63 ppm (3F, -CF₃) | [5] |

| Mass Spec (m/z) | M⁺ at ~195, with M+2 isotopic peak | [6] |

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound. The selection of thionyl chloride as the chlorinating agent provides a clear advantage in terms of reaction efficiency and product purification. The multi-technique characterization workflow, combining NMR, MS, and IR spectroscopy, establishes a self-validating system that ensures the final product meets the high standards of purity and structural identity required for its application in advanced chemical synthesis. Adherence to this protocol will enable researchers to reliably produce this valuable intermediate for further investigation and development.

References

- Process for producing 3-chloro-5-trifluoromethylpyridines.

-

3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N. PubChem, National Center for Biotechnology Information. [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2. PubChem, National Center for Biotechnology Information. [Link]

- 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [Link]

-

Supporting Information for Trifluoromethylation of Pyridine Rings. The Royal Society of Chemistry. [Link]

-

This compound. Appretech Scientific Limited. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

3-(chloromethyl)-2-(trifluoromethyl)pyridine. PubChemLite. [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appretech.com [appretech.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - 3-(chloromethyl)-2-(trifluoromethyl)pyridine (C7H5ClF3N) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloromethyl moiety provides a reactive handle for further molecular elaboration. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structure of this versatile intermediate. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established spectroscopic principles and data from analogous compounds.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is anticipated to reveal a distinct fragmentation pattern, providing valuable structural information. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 195, corresponding to the nominal molecular weight of the compound (C₇H₅ClF₃N).[1] The presence of chlorine would be indicated by an isotopic peak at m/z 197 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak.

The fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of the CF₃ group or rearrangements involving the fluorine atoms.[2] A primary fragmentation pathway for this compound would likely involve the loss of a chlorine atom (•Cl) from the molecular ion, leading to a fragment at m/z 160. Subsequent loss of the trifluoromethyl radical (•CF₃) would result in an ion at m/z 126. Another plausible fragmentation involves the cleavage of the chloromethyl group, generating a trifluoromethylpyridine cation.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 195/197 | [C₇H₅ClF₃N]⁺ | - | Molecular Ion [M]⁺ |

| 160 | [C₇H₅F₃N]⁺ | •Cl | Loss of a chlorine radical |

| 146 | [C₆H₄F₃N]⁺ | •CH₂Cl | Loss of the chloromethyl radical |

| 126 | [C₇H₅N]⁺ | •Cl, •CF₃ | Sequential loss of chlorine and trifluoromethyl radicals |

| 91 | [C₅H₄N]⁺ | •CH₂Cl, •CF₃ | Loss of chloromethyl and trifluoromethyl radicals from the pyridine ring |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups and aromatic nature. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.[3] The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1450 cm⁻¹ range.[4]

The presence of the trifluoromethyl group will give rise to strong C-F stretching absorptions, typically in the 1350-1100 cm⁻¹ region.[5] Specifically, a broad and very strong band around 1330 cm⁻¹ is characteristic of the C-CF₃ stretching mode in substituted trifluoromethyl benzenes.[5] The chloromethyl group will exhibit a C-Cl stretching vibration, which is expected in the 800-600 cm⁻¹ range.[6]

Table 2: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Medium to Strong | Pyridine Ring C=C and C=N Stretch |

| ~1330 | Very Strong, Broad | C-CF₃ Stretch |

| 1300-1100 | Strong | C-F Stretch |

| ~1420 | Medium | CH₂ Scissoring |

| ~700-600 | Medium to Strong | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals corresponding to the three protons on the pyridine ring and a singlet for the two protons of the chloromethyl group. The protons on the pyridine ring (H-2, H-4, and H-6) will appear as distinct signals due to their different chemical environments. The electron-withdrawing trifluoromethyl group at the 5-position will deshield the adjacent protons at the 4 and 6 positions, causing them to resonate at a lower field (higher ppm). The chloromethyl group at the 3-position will also influence the chemical shifts of the adjacent protons. The protons of the chloromethyl group are expected to appear as a singlet in the range of 4.5-5.0 ppm.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals, corresponding to the five carbons of the pyridine ring, the carbon of the trifluoromethyl group, and the carbon of the chloromethyl group. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing effects of both the trifluoromethyl and chloromethyl substituents.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal will be characteristic of a CF₃ group attached to an aromatic ring.

Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.8 | s | H-2 |

| ¹H | ~8.1 | s | H-4 |

| ¹H | ~8.9 | s | H-6 |

| ¹H | ~4.7 | s | -CH₂Cl |

| ¹³C | ~152 | s | C-2 |

| ¹³C | ~135 | s | C-3 |

| ¹³C | ~138 | s | C-4 |

| ¹³C | ~122 (q) | q | C-5 |

| ¹³C | ~150 | s | C-6 |

| ¹³C | ~123 (q) | q | -CF₃ |

| ¹³C | ~45 | s | -CH₂Cl |

| ¹⁹F | ~ -63 | s | -CF₃ |

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio. Proton decoupling should be used.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use an external standard such as CFCl₃ (0 ppm).

Sample Preparation for IR Spectroscopy

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid or an oil, a spectrum can be obtained by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

IR Data Acquisition

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or clean salt plates.

Sample Preparation for Mass Spectrometry

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

MS Data Acquisition

-

Electron Ionization (EI): Use a standard EI source with an ionization energy of 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-250).

Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 747-759.

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).

-

SpectraBase. (n.d.). 4-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Retrieved from [Link]

- Kuhn, S., & Tautermann, C. S. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ChemBioChem, 21(10), 1461-1466.

- Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 349-352.

- DiMaggio, P. A., Kormos, B. L., Bise, C. G., & Woerpel, K. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8071-8079.

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

- Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(51), 26089-26095.

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

- Liu, Z., Li, S., & Chen, P. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343-10345.

-

ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved from [Link]

- Rzepa, H. S., & Arkhipenko, S. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances, 10(56), 33891-33898.

-

ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. Retrieved from [Link]

-

ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-3-fluoro-. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

- Seshadri, S., Ramaiyan, S., & Mp, R. (2017). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Journal of Physics: Conference Series, 877, 012007.

-

NIST. (n.d.). Pyridine, 3-(trifluoromethyl)-. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

ResearchGate. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

- Reddy, G. S., Kumar, B. R., & Reddy, P. S. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 124-129.

-

Environmental Science & Technology. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]

- Nabi, S. N., & Sheppard, N. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441.

-

SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]

-

ResearchGate. (n.d.). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. ias.ac.in [ias.ac.in]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Purity and Stability of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine

Abstract

3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a critical fluorinated building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] Its unique structure, featuring a reactive chloromethyl group and an electron-withdrawing trifluoromethyl moiety on a pyridine ring, provides a versatile scaffold for creating complex molecules. However, the very features that make it a valuable synthon also render it susceptible to specific degradation pathways. Ensuring the purity and stability of this intermediate is paramount for the safety, efficacy, and reproducibility of the final active ingredients. This guide provides an in-depth examination of the physicochemical properties, stability profile, degradation mechanisms, and analytical methodologies essential for the quality control of this compound. It is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and agrochemical industries.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is the foundation for its effective use and handling. While direct physicochemical data for this compound is not extensively published, properties can be inferred from its parent compound, 3-Chloro-5-(trifluoromethyl)pyridine, and related isomers.[3][4] The key difference is the substitution of a chlorine atom with a more reactive chloromethyl group.

Table 1: Chemical Identity of this compound and Related Compounds

| Property | This compound (Target) | 3-Chloro-5-(trifluoromethyl)pyridine (Reference)[3][4] |

| IUPAC Name | This compound | 3-Chloro-5-(trifluoromethyl)pyridine |

| CAS Number | 386704-11-2 (Example, may vary) | 85148-26-1 |

| Molecular Formula | C₇H₅ClF₃N | C₆H₃ClF₃N |

| Molecular Weight | 195.57 g/mol | 181.54 g/mol |

| SMILES | C1=C(C=NC=C1CCl)C(F)(F)F | C1=C(C=NC=C1Cl)C(F)(F)F |

| InChI Key | (Not readily available) | OMRCXTBFBBWTDL-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value (Predicted/Inferred for Target Compound) | Rationale & Comparison |

| Appearance | Colorless to light yellow liquid or low-melting solid | Similar pyridine derivatives are often liquids or solids with low melting points.[3] |

| Melting Point | 25-35 °C (Estimated) | The related 3-Chloro-5-(trifluoromethyl)pyridine has a melting point of 23-27 °C.[3] The chloromethyl group may slightly alter this. |

| Boiling Point | > 150 °C (at atm. pressure) | Higher than the reference compound's boiling point of 133-138 °C due to increased molecular weight.[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Low solubility in water. | Typical for organohalides. Low water solubility is expected, but hydrolysis can still occur. |

| Reactivity | The chloromethyl group is a reactive electrophilic site. | The C-Cl bond in the chloromethyl group is significantly more labile than the C-Cl on the aromatic ring, making it prone to nucleophilic substitution.[5][6] |

Synthesis and Purification Overview

The synthesis of chloro-trifluoromethyl-pyridine derivatives is a well-established field, often starting from picoline precursors. A plausible synthetic route to this compound involves the chlorination of the methyl group of 3-Methyl-5-(trifluoromethyl)pyridine.

Industrial synthesis often involves multi-step processes, including the chlorination of a methylpyridine precursor followed by fluorination.[1][7] For example, 2-chloro-5-(chloromethyl)pyridine can be a starting material for more complex chlorinated and fluorinated pyridines.[7][8]

Causality in Purification: The purity of the final product is critically dependent on the purification strategy. Impurities can arise from:

-

Starting Materials: Unreacted precursors.

-

Side Reactions: Isomeric products, over-chlorination (on the ring or methyl group, e.g., dichloromethyl derivative), or by-products from the catalyst.[9]

-

Degradation: Products formed during workup or storage, primarily the corresponding alcohol from hydrolysis.

Vacuum distillation is a common method for purification. However, due to the compound's reactivity, care must be taken to control the temperature to prevent thermal degradation. For high-purity requirements, preparative chromatography may be necessary.

Chemical Stability and Degradation Pathways

The stability of this compound is dictated primarily by the reactivity of the chloromethyl group. This functional group is a potent alkylating agent and is susceptible to nucleophilic attack.[10]

Key Factors Influencing Stability:

-

Moisture (Water): The most significant factor leading to degradation. The chloromethyl group readily undergoes hydrolysis to form 3-(Hydroxymethyl)-5-(trifluoromethyl)pyridine and hydrochloric acid. This reaction is autocatalytic, as the generated HCl can accelerate further hydrolysis.

-

Nucleophiles: Reacts with alcohols, amines, and other nucleophiles. This is the basis for its utility in synthesis but a liability for stability if such contaminants are present.

-

Temperature: Elevated temperatures accelerate the rate of degradation and can lead to polymerization or decomposition, especially in the presence of impurities.

-

pH: Hydrolysis is accelerated under both acidic and basic conditions.

Primary Degradation Pathway: Hydrolysis

The principal degradation route is the SN reaction with water. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack by water.

Caption: Primary hydrolytic degradation pathway.

Purity Assessment: A Validating System

A robust analytical program is essential to ensure the quality of this compound. The methods must be stability-indicating, meaning they can separate the intact compound from its potential impurities and degradants.[11]

Analytical Workflow

A multi-technique approach provides a comprehensive quality profile. The workflow ensures that identity, purity, and stability are rigorously controlled.

Caption: A typical analytical workflow for quality control.

Table 3: Recommended Analytical Techniques for Quality Control

| Technique | Purpose | Key Parameters & Insights |

| HPLC-UV | Purity assay, detection of non-volatile impurities and degradants (e.g., hydrolysis product). | Column: C18 (e.g., 150 x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detector: UV at ~260 nm. This is the primary stability-indicating method. |

| GC-MS | Detection of volatile impurities, residual solvents, and confirmation of by-products. | Column: DB-5 or similar non-polar column. Detector: Mass Spectrometry (MS) for definitive identification of peaks. |

| ¹H & ¹⁹F NMR | Unambiguous structural confirmation and identification of impurities. | Provides structural information. The singlet for the -CH₂Cl protons is a key diagnostic signal in ¹H NMR. ¹⁹F NMR confirms the -CF₃ group. |

| Karl Fischer Titration | Quantification of water content. | Critical for predicting stability, as water is the primary reactant for degradation. |

Experimental Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is designed to separate the main compound from its primary hydrolytic degradant.

-

Objective: To determine the purity of this compound and quantify related substances.

-

Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

-

Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~20 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 15.0 80 20.0 80 20.1 30 | 25.0 | 30 |

-

Causality: The acidic mobile phase (pH control) helps to achieve sharp peak shapes for the pyridine compound. The gradient elution is crucial for separating the more polar hydrolysis product (which will elute earlier) from the less polar parent compound and any non-polar impurities.

Experimental Protocol 2: GC-MS for Volatile Impurity Profiling

-

Objective: To identify and quantify volatile impurities and confirm the identity of the main peak.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1).

-

Oven Temperature Program:

-

Initial: 80 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-450 amu.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in Dichloromethane or Ethyl Acetate.

-

Causality: GC is an excellent technique for separating thermally stable, volatile compounds. The temperature program allows for the separation of closely related isomers and by-products from the synthesis. The MS detector provides mass information, allowing for the confident identification of unknown peaks based on their fragmentation patterns.[11]

Best Practices for Handling and Storage

Given its reactivity, stringent handling and storage protocols are non-negotiable to maintain the purity and stability of this compound. The following recommendations are based on safety data for analogous compounds.[12][13][14]

Handling

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[12]

-

Avoiding Contamination: Use clean, dry glassware and equipment. Avoid introducing moisture or other nucleophiles.

-

Electrostatic Discharge: Take measures to prevent the build-up of electrostatic charge, especially when transferring large quantities.[15]

Storage

-

Container: Store in a tightly sealed container, preferably made of glass. Amber glass is recommended to protect from light.

-

Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace moisture and air.

-

Temperature: Store in a cool, dry, and dark place.[13] Refrigeration (2-8 °C) is advisable for long-term storage to minimize degradation rates.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, acids, and sources of moisture.[14]

Conclusion

This compound is a high-value intermediate whose utility is directly linked to its purity. Its inherent reactivity, particularly the susceptibility of the chloromethyl group to hydrolysis, presents significant stability challenges. A comprehensive understanding of its degradation pathways is essential for developing robust manufacturing processes, analytical methods, and storage conditions. By implementing the rigorous analytical workflows and stringent handling protocols outlined in this guide, researchers and developers can ensure the integrity of this critical building block, leading to safer and more effective final products.

References

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

Matsuo, N., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Zhu, X. M., et al. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

De Gruyter. (2024, November 4). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Retrieved from [Link]

- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

Urban, T., et al. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica. Retrieved from [Link]

-

Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 3-Chloro-5-(trifluoromethyl)pyridine 97 85148-26-1 [sigmaaldrich.com]

- 4. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 10. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. echemi.com [echemi.com]

- 13. fishersci.no [fishersci.no]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. combi-blocks.com [combi-blocks.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine in Modern Synthesis

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. Based on data for analogous compounds, it is prudent to treat this chemical with a high degree of caution.

1.1 GHS Classification (Anticipated)

Drawing from the safety profile of 3-Chloro-5-(trifluoromethyl)pyridine, the following Globally Harmonized System (GHS) classifications should be anticipated for this compound.[5][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

1.2 Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any experimental work is undertaken. The following diagram outlines a logical workflow for this process.

Caption: Risk assessment workflow for handling this compound.

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable to ensure the safety of laboratory personnel and the integrity of the compound.

2.1 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[7] | Protects against splashes and airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. | Prevents skin contact. The benzylic chloride functionality may increase skin permeability. |

| Body Protection | Laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended. | Protects against accidental spills and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[5] |

2.2 Handling Procedures

-

Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[9]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]

2.3 Storage Conditions

Proper storage is critical to maintain the stability of the compound and prevent accidents.

-

Container: Keep in a tightly closed, original container.[7][8]

-

Environment: Store in a cool, dry, and well-ventilated area.[5][8]

-

Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[10]

Section 3: Chemical Properties and Reactivity Profile

Understanding the chemical nature of this compound is key to its effective and safe use in synthesis.

3.1 Physicochemical Properties (Data for 3-Chloro-5-(trifluoromethyl)pyridine)

| Property | Value | Source |

| Molecular Formula | C6H3ClF3N | [5] |

| Molecular Weight | 181.55 g/mol | [5] |

| Appearance | Yellow Solid | [5] |

| Melting Point | 23-27 °C | |

| Boiling Point | 133-138 °C |

3.2 Reactivity

The reactivity of this compound is dominated by two key features: the electrophilic nature of the pyridine ring and the reactivity of the chloromethyl group.

-

Nucleophilic Substitution: The chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This is a common pathway for introducing this moiety into a target molecule.

-

Pyridine Ring Chemistry: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.[3]

Section 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

4.1 First Aid Measures

Immediate and appropriate first aid can significantly mitigate the consequences of accidental exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

4.2 Spill Response

A clear and practiced spill response plan is essential.

Caption: Spill response workflow for this compound.

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[5] For large spills, evacuate the area and contact emergency services.

Section 5: Synthesis and Applications

This compound is a valuable intermediate in the synthesis of a range of bioactive molecules.

5.1 Synthetic Utility

The primary synthetic application of this compound is as an electrophile in nucleophilic substitution reactions. The chloromethyl group can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 5-(trifluoromethyl)pyridin-3-yl)methyl moiety into a target structure. This is a key step in the synthesis of many pharmaceutical and agrochemical candidates.[3][4]

5.2 Role in Drug Discovery

The incorporation of the 3-trifluoromethylpyridine scaffold has been a successful strategy in the development of new therapeutic agents.[1] The unique electronic properties of the trifluoromethyl group can enhance binding to biological targets and improve pharmacokinetic properties.[2] While specific examples using this compound were not detailed in the search results, its potential as a building block in this area is significant.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in synthetic chemistry. Its safe and effective use hinges on a comprehensive understanding of its potential hazards, strict adherence to handling and storage protocols, and a thorough knowledge of its reactivity. By implementing the guidelines outlined in this technical guide, researchers can confidently and safely leverage the synthetic utility of this important building block in their pursuit of new scientific discoveries.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. (n.d.). Retrieved from [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.). Retrieved from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8). Retrieved from [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Retrieved from [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. fishersci.no [fishersci.no]

- 6. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract